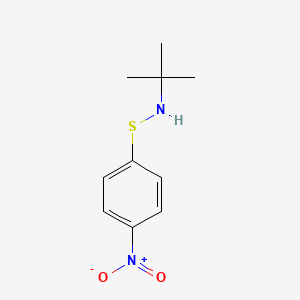
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide is a chemical compound with the molecular formula C22H42N4O2S and a molecular weight of 426.67 g/mol . This compound is part of the pyridinesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride under basic conditions.
Attachment of the Hexadecyl Chain: The hexadecyl chain is attached via nucleophilic substitution reactions.
Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine hydrate.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated sulfonamide derivatives.
Applications De Recherche Scientifique
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Utilized in the development of novel materials with specific properties, such as surfactants and emulsifiers.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Used in the formulation of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-hexadecyl-N-methyl-4-nitrobenzenesulfonamide
- 6-chloro-N-hexadecyl-N-methyl-3-pyridinesulfonamide
- N-hexadecyl-2-methylthio-6-benzothiazolesulfonamide
Uniqueness
N-hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide is unique due to its specific hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
1566-90-1 |
|---|---|
Formule moléculaire |
C22H42N4O2S |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
N-hexadecyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C22H42N4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26(2)29(27,28)21-17-18-22(25-23)24-20-21/h17-18,20H,3-16,19,23H2,1-2H3,(H,24,25) |
Clé InChI |
ZJTCTMIGNODAEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CN=C(C=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)
![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)
